2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl

Description

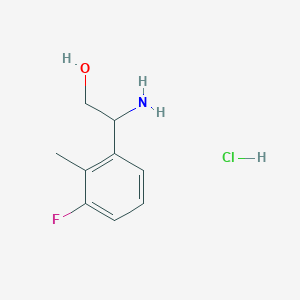

Chemical Identity: 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl is an organic compound with the molecular formula C₉H₁₃ClFNO and a molecular weight of 205.66 g/mol. It is the hydrochloride salt of the chiral amino alcohol derivative, where the stereochemistry is specified as the (S)-enantiomer (CAS: 1951425-23-2) . The compound features a fluorinated aromatic ring substituted with a methyl group at the 2-position and an ethanolamine backbone.

Properties

IUPAC Name |

2-amino-2-(3-fluoro-2-methylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQXUHCCNVLRHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Pharmaceutical Applications

Neuropharmacology

The compound has been investigated for its role in modulating neurotransmitter systems. It exhibits potential agonistic or antagonistic effects at specific receptors, which could influence mood regulation and cognitive functions. Research indicates that it may have therapeutic implications for neurological disorders, including depression and anxiety.

Synthesis of Active Pharmaceutical Ingredients

As a building block in organic synthesis, 2-amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride serves as an intermediate in the production of various pharmaceuticals. Its structural characteristics allow for modifications that lead to the development of new therapeutic agents .

Case Studies

Several studies have explored the efficacy of compounds derived from 2-amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride in treating specific conditions. For instance, derivatives have shown selective inhibitory activity against human monoamine oxidase (hMAO), indicating potential use in managing mood disorders .

Analytical Chemistry

Reagent in Chemical Analysis

The compound is utilized as a reagent in analytical chemistry, particularly in the development of assays for detecting neurotransmitter levels. Its ability to interact with biological targets makes it valuable for studying biochemical pathways and developing diagnostic tools .

Chromatographic Techniques

In chromatography, 2-amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride is employed to enhance the separation of complex mixtures. Its unique properties facilitate the analysis of various biological samples, contributing to advancements in clinical diagnostics .

Materials Science

Additive Manufacturing

The compound has applications in additive manufacturing and materials science due to its chemical properties. It can be incorporated into polymer matrices to enhance mechanical properties or modify thermal stability .

Catalysis and Coatings

Research indicates that 2-amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride can be used as a catalyst or additive in the formulation of specialized coatings. These coatings may exhibit improved performance characteristics such as corrosion resistance or enhanced adhesion properties .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogues based on aromatic substitution patterns, stereochemistry, and functional group modifications.

Table 1: Structural and Functional Comparison

Key Observations:

Trifluoromethyl substitution (1035490-73-3) increases hydrophobicity, which may enhance membrane permeability but reduce solubility .

Stereochemistry :

- Enantiomers (e.g., R vs. S configurations) exhibit distinct biological activities. For example, Fingolimod’s efficacy relies on its specific stereochemistry , suggesting similar enantioselectivity may apply to the target compound.

Functional Group Modifications: Conversion of the ethanolamine to a methyl ester (1956311-14-0) alters solubility and may serve as a prodrug strategy to improve oral bioavailability .

Pharmacological Relevance: While Fingolimod HCl is a therapeutic agent, the target compound and its analogues lack direct clinical data.

Biological Activity

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride, commonly referred to as (S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, is an organic compound that has garnered attention for its potential biological activities. This article reviews its structure, biological mechanisms, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₃ClFNO |

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | (2S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol; hydrochloride |

| PubChem CID | 86767460 |

The biological activity of (S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol HCl is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, influencing various downstream signaling pathways. Although detailed molecular targets remain to be fully elucidated, initial studies suggest a role in apoptosis induction and cell cycle modulation in cancer cells .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of (S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol HCl. For instance, it was found to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .

Case Study: Induction of Apoptosis

In vitro experiments demonstrated that treatment with the compound led to significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed that the compound triggered an increase in caspase-3/7 activity, suggesting its effectiveness as a potential anticancer agent .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. A study reported its efficacy against several bacterial strains, showing significant zones of inhibition compared to standard antibiotics .

Table: Antimicrobial Activity Comparison

| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug (Streptomycin) (mm) |

|---|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 |

| Chromobacterium violaceum | 17.0 ± 0.3 | 29.1 ± 0.2 |

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol HCl is influenced by its structural components. The presence of the fluorine atom in the aromatic ring is believed to enhance its interaction with biological targets, potentially increasing its potency against cancer cells and pathogens .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl?

Answer:

The compound is typically synthesized via reductive amination or catalytic hydrogenation of a ketone precursor. For example:

- Reductive amination : Reacting 3-fluoro-2-methylacetophenone with ammonium acetate and sodium cyanoborohydride in methanol under reflux (60–70°C, 12–24 hours) .

- Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ pressure (1–3 atm) to reduce a Schiff base intermediate derived from the ketone and an amine .

Purification : Recrystallization from ethanol/water or chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures purity (>95%).

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, NH₂ at δ 2.5–3.0 ppm) .

- Mass spectrometry (MS) : ESI-MS (positive mode) identifies the molecular ion [M+H]⁺ (e.g., m/z ~214.1 for C₉H₁₂FNO⁺) .

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/0.1% TFA verifies purity (>98%) .

Basic: How is the compound screened for initial biological activity?

Answer:

- Receptor binding assays : Radiolabeled ligands (e.g., ³H-labeled TAAR1 agonists) in HEK293 cells transfected with target receptors quantify binding affinity (Kd values) .

- Cell-based functional assays : cAMP accumulation assays (e.g., using GloSensor™) assess dopaminergic pathway modulation .

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How do structural modifications (e.g., halogen substitution) influence pharmacological activity?

Answer:

A structure-activity relationship (SAR) study comparing analogs reveals:

Fluorine enhances metabolic stability and binding affinity via electronegativity and van der Waals interactions .

Advanced: How can enantiomeric purity be achieved, and how do enantiomers differ biologically?

Answer:

- Chiral resolution : Use of (R)- or (S)-BINOL-based chiral columns (HPLC) with hexane/isopropanol (85:15) .

- Biological differences : (S)-enantiomers show 5–10× higher TAAR1 agonism (e.g., EC₅₀ = 8 nM vs. 80 nM for (R)-form) due to optimal hydrogen bonding with Asp103 .

Advanced: What computational approaches predict binding modes and resolve contradictory activity data?

Answer:

- Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions (e.g., lowest Gibbs free energy conformation: −8.2 kcal/mol for TAAR1) .

- MD simulations (GROMACS) : 100-ns trajectories validate docking poses and quantify stability (RMSD < 2 Å) .

- Contradiction resolution : Orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and meta-analysis of pH-dependent solubility effects .

Advanced: How are metabolic stability and toxicity profiles evaluated preclinically?

Answer:

- Microsomal stability : Incubation with liver microsomes (human/rat) and LC-MS quantification of parent compound degradation (t₁/₂ > 60 min preferred) .

- CYP inhibition : Fluorescent probes (e.g., CYP3A4) assess isoform-specific inhibition (IC₅₀ > 10 μM desired) .

- hERG assay : Patch-clamp electrophysiology to evaluate cardiac toxicity (IC₅₀ > 30 μM acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.